Cas no 2138584-94-6 (1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine)

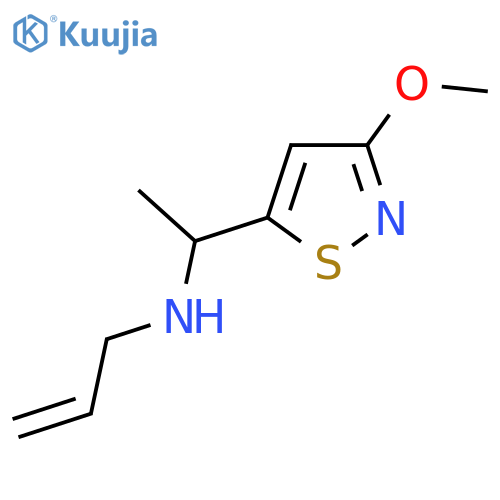

2138584-94-6 structure

商品名:1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine

- 2138584-94-6

- [1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine

- EN300-1179537

-

- インチ: 1S/C9H14N2OS/c1-4-5-10-7(2)8-6-9(12-3)11-13-8/h4,6-7,10H,1,5H2,2-3H3

- InChIKey: VJZWCNCPJFYDOB-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC(=N1)OC)C(C)NCC=C

計算された属性

- せいみつぶんしりょう: 198.08268425g/mol

- どういたいしつりょう: 198.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179537-500mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 500mg |

$877.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-10000mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 10000mg |

$3929.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-250mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 250mg |

$840.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-1000mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 1000mg |

$914.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-5000mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 5000mg |

$2650.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-2500mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 2500mg |

$1791.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-1.0g |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1179537-50mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 50mg |

$768.0 | 2023-10-03 | ||

| Enamine | EN300-1179537-100mg |

[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |

2138584-94-6 | 100mg |

$804.0 | 2023-10-03 |

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2138584-94-6 (1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量